molecular formula C16H20N4O3 B2437511 N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 941975-81-1

N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2437511
CAS No.: 941975-81-1
M. Wt: 316.361
InChI Key: RXIYQFJKPQUHDW-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound that features a combination of a dimethylamino group, a phenylethyl group, and a methylisoxazole moiety

Biochemical Analysis

Biochemical Properties

N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound affects cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in various cellular processes, including inflammation and metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and modulating metabolic pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of careful dosage control in experimental settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps. One common approach is the formation of the isoxazole ring through a cycloaddition reaction. This can be achieved using metal-free synthetic routes, which are preferred due to their eco-friendliness and cost-effectiveness . The reaction conditions often involve the use of microwave irradiation to accelerate the process and improve yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydroxylamine, and various metal catalysts . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole . These compounds share the isoxazole core but differ in their substituents, which can significantly impact their chemical and biological properties.

Uniqueness

N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is unique due to its combination of functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-11-9-14(19-23-11)18-16(22)15(21)17-10-13(20(2)3)12-7-5-4-6-8-12/h4-9,13H,10H2,1-3H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIYQFJKPQUHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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